molecular formula C14H18FNO2 B14023082 Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate

Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B14023082
M. Wt: 251.30 g/mol
InChI Key: AQVQMPFPMLZLHT-ZSOXZCCMSA-N
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Description

Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorine atom, a phenylethyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Batch Reactors: For small-scale production.

    Continuous Flow Reactors: For large-scale production, offering better control over reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and phenylethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or other biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-1-phenylethylpyrrolidine-3-carboxylate: Lacks the (S)-configuration.

    Methyl 3-chloro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate: Contains a chlorine atom instead of fluorine.

    Methyl 3-fluoro-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate: Contains the ®-configuration.

Uniqueness

Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry ((S)-configuration) and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

methyl 3-fluoro-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3/t11-,14?/m0/s1

InChI Key

AQVQMPFPMLZLHT-ZSOXZCCMSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F

Origin of Product

United States

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